molecular formula C12H20Cl2N2O2 B13785645 5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride CAS No. 96731-12-3

5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride

Cat. No.: B13785645
CAS No.: 96731-12-3
M. Wt: 295.20 g/mol
InChI Key: RYECZOFVKSMHES-UHFFFAOYSA-N
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Description

5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is characterized by its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride typically involves multiple steps, including the reaction of 5-chloro-4-hydroxy-m-anisidine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Dimethylamino)propoxy)-m-anisidine
  • 5-Chloro-4-hydroxy-m-anisidine
  • 3-(Dimethylamino)propyl chloride

Uniqueness

5-Chloro-4-(3-(dimethylamino)propoxy)-m-anisidine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethylamino groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

96731-12-3

Molecular Formula

C12H20Cl2N2O2

Molecular Weight

295.20 g/mol

IUPAC Name

[3-chloro-4-[3-(dimethylamino)propoxy]-5-methoxyphenyl]azanium;chloride

InChI

InChI=1S/C12H19ClN2O2.ClH/c1-15(2)5-4-6-17-12-10(13)7-9(14)8-11(12)16-3;/h7-8H,4-6,14H2,1-3H3;1H

InChI Key

RYECZOFVKSMHES-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Cl)[NH3+])OC.[Cl-]

Origin of Product

United States

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